Dinoterb-bis(2-hydroxy ethyl) ammonium

Description

Historical Context of Dinoterb (B74156) and its Derivatives in Academic Research

The academic and industrial interest in dinitrophenol compounds dates back to the early 20th century. Initially used in the manufacturing of munitions, their biological effects soon became a subject of scientific inquiry. Dinoterb itself was developed and investigated as a contact herbicide. wikipedia.org Its mechanism of action as an uncoupler of oxidative phosphorylation in mitochondria and photosynthesis in chloroplasts has been a key area of study. wikipedia.orgherts.ac.uk This process disrupts the production of ATP, the main energy currency of cells, leading to rapid cell death in susceptible plants.

Research into derivatives of Dinoterb would have been a logical progression, aiming to refine its properties. The creation of different salts or esters can influence a herbicide's effectiveness, its interaction with the environment, and its formulation. Academic research in this historical context would have likely focused on structure-activity relationships, seeking to understand how modifications to the Dinoterb molecule would affect its herbicidal potency and selectivity.

The Academic Significance of Dinoterb-bis(2-hydroxy ethyl) ammonium (B1175870) as a Research Subject

The academic significance of a compound like Dinoterb-bis(2-hydroxy ethyl) ammonium lies primarily in the alteration of its physicochemical properties. Dinoterb has a very low aqueous solubility, which can limit its application and study in biological systems. wikipedia.orgherts.ac.uk By forming a salt with bis(2-hydroxyethyl)amine (diethanolamine), the resulting this compound would be expected to have significantly greater water solubility.

This enhanced solubility would be of considerable academic interest for several reasons:

Bioavailability Studies: Increased water solubility would facilitate studies on the uptake, transport, and metabolic fate of the Dinoterb moiety in organisms and in the environment.

Formulation Science: In the context of agricultural science, developing water-soluble formulations can be advantageous for application and can influence the herbicide's interaction with soil and non-target organisms.

Toxicological Research: A water-soluble form of Dinoterb would be valuable for conducting more precise toxicological assessments in aquatic environments and for in vitro studies.

Crystal Engineering and Structural Chemistry: The formation of salts with organic amines like diethanolamine (B148213) can lead to the creation of crystalline materials with interesting structural properties, which is a field of active academic research. nih.govnih.gov

Research Trajectories and Evolving Scholarly Perspectives on Dinoterb Compounds

The focus of research on Dinoterb and related dinitrophenol herbicides has shifted over time. Initial research was heavily concentrated on their discovery, synthesis, and efficacy as herbicides. awsjournal.org However, as the environmental and toxicological impacts of pesticides became a greater concern, research trajectories evolved.

Current and future scholarly perspectives on Dinoterb compounds are likely to be focused on the following areas:

Environmental Monitoring: Due to the ban on Dinoterb in many parts of the world, including the European Union and a suspension of its use in the United States since 1986, much of the recent research interest lies in detecting and monitoring its presence in the environment. wikipedia.orgsim-cdn.nl

Remediation Technologies: There is ongoing academic interest in developing methods to remove persistent organic pollutants like dinitrophenols from soil and water.

Toxicology of Degradation Products: Research continues to investigate the toxicity of the breakdown products of Dinoterb and other dinitrophenol herbicides in the environment.

Alternative Herbicides: The broader trend in herbicide research is moving away from broad-spectrum, highly toxic compounds towards the discovery of new molecules with more specific modes of action and better safety profiles. mdpi.com

Detailed Research Findings

While specific research findings on this compound are not available, the properties of the parent compound, Dinoterb, have been documented.

Interactive Data Table: Properties of Dinoterb

| Property | Value | Source |

| IUPAC Name | 2-tert-Butyl-4,6-dinitrophenol | wikipedia.org |

| Chemical Formula | C10H12N2O5 | wikipedia.org |

| Molar Mass | 240.215 g·mol−1 | wikipedia.org |

| Melting Point | 125.5–126.5 °C | wikipedia.org |

| Solubility in water | 0.45 mg/L (at 20 °C) | wikipedia.org |

| Mode of Action | Uncoupler of oxidative phosphorylation | herts.ac.uk |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C14H23N3O7 | chemspider.com |

| Molar Mass | 345.35 g·mol−1 (Calculated) | |

| Note: | Experimental data for this specific compound is not readily available in public scientific literature. |

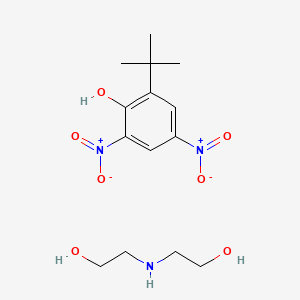

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-tert-butyl-4,6-dinitrophenol;2-(2-hydroxyethylamino)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5.C4H11NO2/c1-10(2,3)7-4-6(11(14)15)5-8(9(7)13)12(16)17;6-3-1-5-2-4-7/h4-5,13H,1-3H3;5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIINUZNZTMPLTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O.C(CO)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220045-55-6 | |

| Record name | 220045-55-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Chemistry and Derivatization Studies

Chemical Synthesis Pathways for Dinoterb-bis(2-hydroxy ethyl) ammonium (B1175870)

The formation of Dinoterb-bis(2-hydroxy ethyl) ammonium is achieved through a straightforward acid-base neutralization reaction. This process involves the reaction of the acidic dinitrophenol compound, Dinoterb (B74156), with the organic base, diethanolamine (B148213).

Exploration of Precursor Compounds and Reaction Mechanisms

The primary precursor compounds for the synthesis of this compound are Dinoterb (2-tert-butyl-4,6-dinitrophenol) and Diethanolamine (bis(2-hydroxyethyl)amine).

Dinoterb (2-tert-butyl-4,6-dinitrophenol): This dinitrophenol derivative is synthesized through the nitration of 2-tert-butylphenol (B146161). A related compound, dinoseb (B1670700), is synthesized by the nitration of 2-sec-butylphenol, which involves an initial electrophilic aromatic substitution of phenol (B47542) with 1-butene (B85601) under acidic conditions, followed by nitration with a mixture of nitric and sulfuric acids. wikipedia.orggoogle.com A similar principle applies to the synthesis of Dinoterb, where 2-tert-butylphenol undergoes nitration. The phenolic hydroxyl group in Dinoterb is acidic due to the electron-withdrawing effects of the two nitro groups on the aromatic ring, enabling it to donate a proton.

Diethanolamine (bis(2-hydroxyethyl)amine): This organic compound is a secondary amine and a diol, making it a weak base. wikipedia.org It is commercially produced by the reaction of ethylene (B1197577) oxide with aqueous ammonia. wikipedia.orgsciencemadness.orgnih.gov The nitrogen atom in diethanolamine has a lone pair of electrons, allowing it to accept a proton from an acid.

The reaction mechanism is an acid-base neutralization. The acidic proton from the hydroxyl group of Dinoterb is transferred to the basic nitrogen atom of diethanolamine. masterorganicchemistry.com This results in the formation of the bis(2-hydroxyethyl)ammonium cation and the Dinoterb anion, which are held together by electrostatic attraction to form the salt, this compound.

Optimization Methodologies in Laboratory Synthesis

The optimization of the synthesis of this compound focuses on maximizing the yield and purity of the resulting salt. Key parameters that can be adjusted include temperature, solvent, and stoichiometry. numberanalytics.comdeswater.com

Temperature: While acid-base reactions are often exothermic, controlling the temperature can be crucial. Higher temperatures may increase the reaction rate but could also lead to the degradation of the reactants or products, especially the thermally sensitive dinitrophenol compound.

Solvent: The choice of solvent is critical for ensuring that both reactants are soluble and can interact effectively. numberanalytics.com A polar solvent that can dissolve both the relatively nonpolar Dinoterb and the polar diethanolamine would be ideal. Alcohols or aqueous solutions are often suitable for such salt formations. The solvent can also influence the ease of product isolation; for instance, if the salt is insoluble in a particular solvent, it will precipitate out, simplifying purification.

Stoichiometry: A precise 1:1 molar ratio of Dinoterb to diethanolamine is theoretically required for the reaction. However, in practice, a slight excess of one reactant might be used to ensure the complete conversion of the other. The use of an excess of the more volatile reactant, if any, can sometimes be advantageous as it can be easily removed after the reaction.

Optimization can be systematically approached using methodologies like response surface methodology (RSM) to study the effects of multiple variables simultaneously and identify the optimal reaction conditions. deswater.combeilstein-journals.org

Synthesis of Analogs and Metabolites for Research and Reference Standards

The synthesis of analogs and metabolites of Dinoterb is essential for understanding its structure-activity relationships and metabolic fate. These synthesized compounds serve as crucial reference standards in analytical and toxicological studies.

Strategies for Structural Modification and Derivatization

Structural modification of the Dinoterb molecule can be approached in several ways to generate a library of analogs. biomedres.usbiomedres.us These modifications can target different parts of the molecule:

Alkyl Chain Modification: The tert-butyl group on the phenol ring can be replaced with other alkyl groups of varying chain lengths and branching. This can be achieved by starting with the appropriately substituted phenol and then proceeding with the nitration and salt formation steps.

Modification of Nitro Groups: The number and position of the nitro groups on the aromatic ring can be altered. This would involve different nitration conditions or starting with precursors that already have the desired substitution pattern.

Esterification of the Hydroxyl Group: While this would prevent the formation of the ammonium salt, creating ester derivatives of Dinoterb, such as dinoterb acetate (B1210297), provides another class of related compounds for study. chemrxiv.org

Modification of the Amine: The diethanolamine moiety can be replaced with other alkanolamines, such as ethanolamine (B43304) or triethanolamine, to investigate the effect of the cation on the properties of the salt. researchgate.net

These structural modifications can help in elucidating the specific molecular features responsible for its biological activity. nih.govresearchgate.netnih.gov

Isotopic Labeling Techniques for Mechanistic Studies

Isotopic labeling is a powerful tool for tracing the metabolic pathways of a compound and for elucidating reaction mechanisms. wikipedia.orgresearchgate.net For this compound, stable isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) can be incorporated into the molecule.

Deuterium Labeling: Hydrogen atoms at specific positions in the Dinoterb or diethanolamine structure can be replaced with deuterium. wikipedia.org For instance, labeling the C-H bonds of the tert-butyl group or the N-H and O-H bonds of the diethanolamine moiety can help in understanding metabolic transformations at these sites. The kinetic isotope effect observed with deuterium substitution can provide insights into rate-determining steps of metabolic reactions. chemrxiv.org

Carbon-13 Labeling: The aromatic ring or the alkyl group of Dinoterb can be synthesized using ¹³C-labeled precursors. chemrxiv.orgchemrxiv.orguchicago.edu This allows for the tracking of the carbon skeleton through metabolic pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Nitrogen-15 Labeling: The nitro groups of Dinoterb or the amine group of diethanolamine can be labeled with ¹⁵N. This would be particularly useful for studying the metabolic fate of the nitrogen atoms, such as denitrification or other transformations of the nitro groups.

These isotopically labeled analogs are indispensable for definitive metabolite identification and for quantitative studies of absorption, distribution, metabolism, and excretion (ADME).

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques and Method Development

Chromatography is the cornerstone for the analysis of Dinoterb (B74156), allowing for its separation from interfering components in a sample matrix. pjoes.com The choice of chromatographic technique is largely dependent on the analyte's properties and the matrix being analyzed. Due to the polar and acidic nature of phenolic herbicides like Dinoterb, specific sample preparation and analytical conditions are required for effective separation and detection. pjoes.com

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. reading.ac.uk However, due to the low volatility and polar nature of phenolic herbicides such as Dinoterb, direct analysis by GC is challenging. A critical step in the analytical workflow is the conversion of these compounds into more volatile and thermally stable derivatives. pjoes.com

Research has demonstrated the successful use of in-injector derivatization with reagents like trimethylphenylammonium hydroxide (B78521) (TMPH) to methylate the phenolic group of Dinoterb, making it suitable for GC analysis. pjoes.com Sample preparation for environmental matrices like water typically involves an extraction and concentration step. Techniques such as liquid-liquid extraction (LLE) with solvents like ethyl acetate (B1210297) or solid-phase extraction (SPE) with cartridges packed with materials like styrene-divinylbenzene (SDB) are commonly employed to isolate the analyte from the aqueous matrix. pjoes.com Following derivatization, the analysis can be performed using a gas chromatograph equipped with a flame ionization detector (GC-FID) for screening purposes or a mass spectrometric detector (GC-MS) for more definitive identification and quantification. pjoes.comnih.gov The GC-MS approach, particularly in selected ion monitoring (SIM) mode, offers enhanced sensitivity and selectivity. researchgate.net

Table 1: Example of GC Method Parameters for Dinoterb Analysis in Water

| Parameter | Condition | Source |

|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SDB cartridge) | pjoes.com |

| Derivatization | In-injector methylation with TMPH | pjoes.com |

| GC Column | Capillary column (e.g., HP-5MS) | pjoes.com |

| Injector Temperature | 250 °C | nih.gov |

| Oven Program | Temperature gradient (e.g., 140°C to 320°C) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | pjoes.com |

High-performance liquid chromatography (HPLC) is often preferred for the analysis of polar, non-volatile compounds like Dinoterb, as it typically does not require derivatization. nih.gov The separation is commonly achieved using reversed-phase columns, such as a C18 column, with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and acidified water. researchgate.netnih.gov

For detection, UV-Vis detectors are widely used in liquid chromatography. thermofisher.com A variable wavelength detector (VWD) can be set to a specific wavelength where the analyte exhibits maximum absorbance (λmax) to achieve good sensitivity. chromatographyonline.com However, a Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, offers significant advantages. scioninstruments.comshimadzu.com A DAD acquires the entire UV-Vis spectrum for each point in the chromatogram. scioninstruments.commeasurlabs.com This capability provides several benefits:

Compound Identification: The acquired spectrum can be compared against a library of reference spectra for more confident analyte identification. shimadzu.com

Peak Purity Analysis: DAD software can assess the spectral uniformity across a single chromatographic peak to determine if it consists of a single compound or co-eluting impurities. shimadzu.com

Method Development: It allows for the simultaneous monitoring of multiple wavelengths, which is useful for optimizing the detection of different components in a mixture. chromatographyonline.com

The combination of HPLC with DAD provides a robust and reliable method for the quantification of Dinoterb in various samples. measurlabs.com

The compound is the bis(2-hydroxyethyl)ammonium salt of Dinoterb. While LC and GC methods focus on the Dinoterb anion, ion chromatography (IC) is the premier technique for the direct analysis of the corresponding cation, bis(2-hydroxyethyl)ammonium, as well as the simpler ammonium (B1175870) ion (NH₄⁺) which may be present as an impurity or degradation product. thermofisher.com

IC is highly effective for determining inorganic cations in environmental waters and soil extracts. thermofisher.comresearchgate.net The method typically involves:

Separation: A high-capacity cation-exchange column (e.g., Dionex IonPac CS16) is used to separate the target cations. thermofisher.com

Elution: An acidic eluent, such as methanesulfonic acid (MSA), is used to move the ions through the column. thermofisher.com

Detection: Suppressed conductivity detection is the standard, where a suppressor reduces the background conductivity of the eluent to enhance the signal from the analyte ions. thermofisher.com

For trace-level analysis or in complex matrices with high salt content, advanced detection methods can be employed. Post-column derivatization, for instance using o-phthaldialdehyde (OPA) and sulfite (B76179) followed by fluorescence detection, can significantly improve sensitivity and selectivity for ammonium ions, allowing for detection at µg/L levels even in challenging matrices like seawater. nih.gov

Mass Spectrometric Approaches for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. jeolusa.com When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides a high degree of specificity and sensitivity, making it the gold standard for trace contaminant analysis. reading.ac.uknih.gov

Single quadrupole (SQ) mass spectrometers are robust and widely used detectors. scioninstruments.com In full-scan mode, they generate a mass spectrum of the eluting compound, which is useful for qualitative identification. For quantitative analysis, the selected ion monitoring (SIM) mode is used, where the detector focuses on a few specific m/z ions characteristic of the target analyte, thereby increasing sensitivity by reducing noise. scioninstruments.com

Triple quadrupole (TQ) mass spectrometers, used for tandem mass spectrometry (MS/MS), offer a higher level of performance. conquerscientific.comnih.gov A TQ instrument consists of two quadrupole mass analyzers separated by a collision cell (Q2). scioninstruments.com The first quadrupole (Q1) selects the specific parent ion (precursor ion) of the target analyte. This ion is then fragmented in the collision cell, and the resulting fragment ions (product ions) are analyzed by the third quadrupole (Q3). jeolusa.com This technique, known as multiple reaction monitoring (MRM) for quantification, is exceptionally selective and sensitive because it requires a compound to meet two mass-based criteria (precursor and product ion masses), drastically minimizing matrix interference. nih.govconquerscientific.com LC-MS/MS methods using TQ systems have been successfully developed for the determination of Dinoterb in complex food and environmental samples with quantitation limits as low as 0.001 µg/g. researchgate.netnih.gov

Table 2: Comparison of Single Quadrupole and Triple Quadrupole MS

| Feature | Single Quadrupole (SQ) MS | Triple Quadrupole (TQ) MS/MS | Source |

|---|---|---|---|

| Principle | Single mass filter. | Two mass filters with a collision cell in between. | scioninstruments.com |

| Primary Use | General screening, routine analysis, identification. | Highly sensitive and specific targeted quantification. | scioninstruments.com |

| Quantitative Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) | nih.govscioninstruments.com |

| Selectivity | Good | Superior; minimizes matrix interference. | conquerscientific.com |

| Sensitivity | Moderate to High | Very High; suitable for trace analysis. | conquerscientific.comnih.gov |

| Application | GC-MS and LC-MS for general purpose analysis. | LC-MS/MS for trace analysis in complex matrices (e.g., food, biological fluids). | researchgate.netnih.govscioninstruments.com |

High-resolution mass spectrometry (HRMS), utilizing technologies like Time-of-Flight (TOF) or Orbitrap, provides extremely accurate mass measurements (typically with an error of less than 5 parts per million, ppm). youtube.comuba.ar This precision allows for the confident determination of a compound's elemental formula directly from its measured mass. uba.ar

HRMS is an invaluable tool for the identification of unknown compounds, such as environmental degradation products or biological metabolites of Dinoterb, for which analytical standards may not exist. nih.govnih.gov The process involves:

Detecting a potential metabolite or unknown in a sample using a non-targeted full-scan HRMS analysis. nih.gov

Determining its elemental formula from the accurate mass measurement. youtube.com

Performing HRMS/MS to obtain high-resolution fragmentation spectra. youtube.com

Elucidating the structure of the unknown by interpreting the fragmentation pattern, often with the aid of computational software and databases. nih.govresearchgate.net

This metabolomics-based approach is more powerful than conventional methods that only search for expected modifications, as it can uncover novel metabolic pathways and identify unexpected transformation products in complex systems. nih.gov

Spectroscopic Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of molecules. For a compound like dinoterb-bis(2-hydroxyethyl)ammonium, ¹H and ¹³C NMR would provide key information.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to both the dinoterb and the bis(2-hydroxyethyl)ammonium moieties. The aromatic protons of the dinoterb ring would appear in the downfield region, while the aliphatic protons of the tert-butyl group would be upfield. The protons of the bis(2-hydroxyethyl)ammonium cation, specifically the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms, would exhibit characteristic shifts. researchgate.netresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The aromatic carbons of the dinitrophenol ring, the carbons of the tert-butyl group, and the carbons of the bis(2-hydroxyethyl)ammonium cation would all resonate at predictable chemical shifts, allowing for a complete structural assignment. chemicalbook.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of dinoterb-bis(2-hydroxyethyl)ammonium would be expected to display characteristic absorption bands. researchgate.netmdpi.com Key features would include:

Broad O-H and N-H stretching vibrations from the hydroxyl groups and the ammonium ion of the cation.

C-H stretching vibrations from the aliphatic and aromatic components.

Strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) groups on the dinoterb ring.

C=C stretching vibrations within the aromatic ring. researchgate.netmdpi.com

C-O stretching vibrations from the phenol (B47542) and alcohol functionalities. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the chromophores within the molecule. The dinitrophenolic structure of dinoterb is the primary chromophore and would exhibit strong absorption bands in the UV region. The formation of the ammonium salt is unlikely to cause a major shift in the maximum absorption wavelength compared to the parent dinoterb molecule.

Sample Preparation and Extraction Methodologies for Diverse Research Samples

Effective sample preparation is a critical step for the accurate analysis of dinoterb in complex matrices such as water, soil, and biological samples. researchgate.net The choice of extraction method depends on the sample type, the concentration of the analyte, and the subsequent analytical technique. chromatographyonline.com

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of herbicides from aqueous samples. tbzmed.ac.ir It offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and the potential for automation. tbzmed.ac.irpjoes.com For the extraction of phenolic herbicides like dinoterb, various sorbent materials can be employed.

| Sorbent Type | Target Analyte(s) | Matrix | Eluent | Average Recovery (%) |

| Styrene-divinylbenzene (SDB) | Dinoterb, Dinoseb (B1670700), Pentachlorophenol | Water | Ethyl acetate | 95 (for Dinoterb) |

| RP-C18 | Dinoterb, Dinoseb, Pentachlorophenol | Water | Methyl-tert-butyl ether (MTBE) | Lower than SDB |

| NEXUS | 12 Nitro-organic explosives | Potting Soil | Not Specified | 48 (average for all explosives) |

Table 1: Comparison of SPE Sorbents for the Extraction of Dinoterb and Related Compounds. Data sourced from pjoes.comnih.gov.

The recovery of dinoterb can be influenced by the type of sorbent, the eluting solvent, and the sample pH. pjoes.com For instance, research has shown that styrene-divinylbenzene (SDB) packed cartridges with ethyl acetate as the eluent can achieve high recovery rates for dinoterb from water samples. pjoes.com

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a conventional and versatile method for isolating organic compounds from aqueous matrices. pjoes.comnih.gov This technique operates on the principle of partitioning the analyte between two immiscible liquid phases. chromatographyonline.com For the extraction of dinoterb, which is a phenolic herbicide, the pH of the aqueous sample is a critical parameter. Acidification of the sample is often necessary to ensure the herbicide is in its neutral form, which is more soluble in organic solvents.

| Solvent System | Target Analyte(s) | Matrix | Key Findings |

| Ethyl acetate and Methyl-tert-butyl ether (MTBE) | Dinoterb, Dinoseb, and other acidic herbicides | Water | Effective for screening purposes, but may have poor repeatability. pjoes.com |

| Acetone/Hexane | Dinoseb and Dinoterb | Agricultural Products | Used for extraction prior to LC-MS/MS analysis. researchgate.net |

| Dichloromethane | Dinoseb, Dinoterb, DNOC | Citrus Fruits | Part of a method involving derivatization before GC analysis. |

Table 2: LLE Methodologies for the Extraction of Dinoterb. Data sourced from pjoes.comresearchgate.net.

While LLE can yield high recoveries, it often requires large volumes of organic solvents, which can be an environmental concern. pjoes.com Emulsion formation can also be a challenge with certain sample types.

Advanced Extraction Methods in Environmental Chemistry

In addition to SPE and LLE, several advanced extraction techniques have been developed to improve efficiency, reduce solvent use, and enhance selectivity in environmental analysis. chromatographyonline.comnih.gov These methods are particularly useful for trace-level analysis of herbicides in complex matrices.

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process.

Ultrasonic-Assisted Extraction (UAE): UAE employs high-frequency sound waves to create cavitation, which enhances the penetration of the solvent into the sample matrix.

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction.

Dispersive Solid-Phase Extraction (d-SPE): A modification of SPE, d-SPE involves dispersing the sorbent material directly into the sample extract, providing rapid and effective cleanup. nih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample. tbzmed.ac.ir

Hollow Fiber-Based Microporous Membrane Liquid-Liquid Extraction (MMLLE): This is a miniaturized version of LLE that uses a porous hollow fiber to contain the organic solvent, providing a large surface area for extraction. sigmaaldrich.com

These advanced methods offer significant advantages in terms of speed, efficiency, and reduced environmental impact, making them increasingly popular for the analysis of environmental contaminants like dinoterb. tbzmed.ac.irnih.gov

Environmental Behavior and Fate Research

Degradation Pathways in Environmental Compartments

The degradation of a chemical in the environment is a critical factor in determining its persistence and potential for long-term impact. Degradation can occur through various physical, chemical, and biological processes.

Photolytic and Hydrolytic Degradation Studies

Photolytic degradation, or photolysis, is the breakdown of compounds by light. While specific studies on the photolysis of Dinoterb-bis(2-hydroxyethyl)ammonium are not available, research on a related compound, Dinoseb (B1670700), in an aqueous suspension of titanium dioxide (a photocatalyst) demonstrated efficient degradation under UV-Vis light. researchgate.net The process followed pseudo-first-order kinetics, indicating that the rate of degradation is proportional to the concentration of the compound. researchgate.net This suggests that photolysis could be a relevant degradation pathway for dinitrophenol herbicides like Dinoterb (B74156) in the presence of suitable environmental catalysts.

Hydrolytic degradation, the breakdown of a chemical due to reaction with water, is another key environmental fate process. However, specific studies detailing the hydrolytic degradation of Dinoterb or its salts are scarce in the reviewed literature.

Biotransformation and Microbial Degradation Mechanisms in Soil and Water

Biotransformation and microbial degradation are crucial processes for the removal of organic contaminants from soil and water. The herbicide Dinoterb is not expected to be persistent in soil or water systems, with a typical aerobic soil degradation half-life (DT₅₀) reported to be around 10 days. herts.ac.uk

Studies on the effects of Dinoterb on soil microflora have shown that it can impact microbial activity, with the extent of the effect being influenced by soil properties and temperature. researchgate.net Research on the closely related herbicide Dinoseb has demonstrated that it can be completely degraded under anaerobic conditions by microbial consortia in soil. nih.gov The addition of a carbon source, such as a starchy potato-processing by-product, can stimulate the creation of these anaerobic conditions and promote degradation. nih.gov A specific bacterial strain, Clostridium bifermentans, has been shown to degrade Dinoseb via cometabolism, meaning it requires another fermentable carbon source for the degradation to occur. nih.gov While Dinoseb was degraded, it was not utilized as a sole carbon or energy source by the bacterium. nih.gov These findings suggest that microbial degradation, particularly under anaerobic conditions, is a significant pathway for the breakdown of dinitrophenol herbicides in the environment. The degradation of 2,4-D, another herbicide, is also primarily driven by enzymatic processes carried out by soil microorganisms. mdpi.com

Environmental Transport and Distribution Dynamics

The movement and distribution of a chemical in the environment are governed by its physical and chemical properties and its interactions with soil, water, and air.

Adsorption-Desorption Processes in Soil and Sediment Systems

The mobility of a pesticide in soil is heavily influenced by its adsorption to soil particles. The organic carbon partition coefficient (Koc) is a measure of this tendency. For Dinoterb, a Koc value of 42 mL g⁻¹ has been reported, which suggests it is mobile in soil. herts.ac.uk

Research on the related compound Dinoseb has shown that its adsorption in soil is significantly affected by the soil's organic carbon and clay content. researchgate.netnih.gov Higher organic carbon and clay content generally lead to increased adsorption. researchgate.netnih.gov The pH of the soil can also play a role, although its effect can be complex and interrelated with other soil properties. nih.gov Desorption studies, which indicate a pesticide's potential to be released from soil back into the water phase, are crucial for assessing its mobility and leaching potential. nih.gov

Leaching Potential and Groundwater Contamination Research

The potential for a pesticide to leach into groundwater is a major environmental concern. The GUS (Groundwater Ubiquity Score) leaching potential index for Dinoterb is calculated to be 2.38, which places it in a "transition state" for leaching. herts.ac.uk Another model, the SCI-GROW index, also provides an estimation of its potential to reach groundwater. herts.ac.uk

The leaching of pesticides is a complex process influenced by factors such as the pesticide's properties, soil type, and the amount of water moving through the soil profile. nih.gov For instance, sandy soils with high hydraulic conductivity can lead to a higher leaching potential. nih.gov Long-term monitoring of groundwater has shown that the presence and concentration of pesticides and their degradation products can persist for extended periods after their application has ceased, highlighting the importance of understanding their leaching behavior. nih.gov The detection of pesticide metabolites in groundwater, sometimes at higher concentrations than the parent compounds, is also a significant consideration in risk assessment. beyondpesticides.org

Volatilization Studies in Environmental Systems

Volatility is the tendency of a substance to vaporize. Dinoterb is described as being highly volatile, with a reported vapor pressure of 20 mPa at 20 °C. herts.ac.uk This high volatility suggests that if applied directly to soil or plant surfaces, there is a risk of it moving into the atmosphere, and mitigation measures may be advisable. herts.ac.uk

Field volatility studies are essential for obtaining realistic estimates of pesticide volatilization under actual use conditions. stone-env.com These studies involve air sampling around treated areas and are used to model potential exposure to non-target organisms. stone-env.com The volatilization of a pesticide from soil is influenced by several factors, including temperature, soil moisture, and air flow. rivm.nl An increase in temperature generally leads to an increase in volatilization, although this can be counteracted if the soil surface becomes dry. rivm.nl

Modeling and Prediction of Environmental Fate

The prediction of a pesticide's environmental fate is a critical component of its risk assessment, relying on mathematical models that simulate its behavior in various environmental compartments. mdpi.com These models are essential for estimating predicted environmental concentrations (PECs) and understanding the potential for a substance to leach into groundwater or move into surface water bodies. europa.eu For pesticides like dinoterb, which have been subject to regulatory scrutiny, established modeling approaches provide a framework for this assessment. herts.ac.uk

Predictive Algorithms for Persistence and Mobility

Predictive algorithms for the persistence and mobility of pesticides are fundamental components of environmental fate models. These algorithms rely on key physicochemical properties of the pesticide and soil characteristics to estimate its behavior.

The persistence of a pesticide is often described by its half-life (DT50) , which is the time it takes for half of the initial amount of the substance to degrade. europa.eu The mobility of a pesticide in soil is largely governed by its soil sorption coefficient (Koc) , which describes its tendency to bind to soil organic carbon. oregonstate.edu A lower Koc value indicates a higher potential for mobility and leaching. epa.gov

The Groundwater Ubiquity Score (GUS) is a simple algorithm that combines a pesticide's half-life and Koc to provide an indication of its potential to leach into groundwater. oregonstate.edu The formula is:

GUS = log10(DT50) x (4 - log10(Koc))

A higher GUS value suggests a greater leaching potential.

Sensitivity analyses of pesticide leaching models have shown that the predictions of pesticide loss are highly sensitive to parameters related to sorption and degradation, such as the Freundlich exponent (nf), the distribution coefficient (Kf), and the DT50 value. nih.govpfmodels.orgresearchgate.netresearchgate.net This highlights the critical importance of accurate input data for these parameters in order to obtain reliable model predictions.

For dinitrophenolic compounds like dinoterb and dinoseb, their environmental behavior is influenced by their relatively low persistence in soil and potential for leaching. herts.ac.ukorst.edu Dinoseb, for instance, has a reported field half-life of 5 to 31 days and is considered to have a high potential for leaching to groundwater. herts.ac.ukorst.edu The soil sorption coefficient (Koc) for dinoseb has been measured at 124, indicating high mobility in soil. epa.gov These properties would be key inputs for predictive algorithms used in environmental fate models.

Table 2: Environmental Fate Properties of Related Dinitrophenolic Herbicides

| Property | Dinoterb | Dinoseb | Reference |

| Water Solubility | 0.45 mg/L (20 °C) | 52 mg/L (20 °C) | wikipedia.orgorst.edu |

| Soil Half-life (DT50) | Not expected to be persistent | 5 - 31 days (field) | orst.eduherts.ac.uk |

| Soil Sorption Coefficient (Koc) | Data not available | 124 (measured); 30 (estimated) | epa.govorst.edu |

| Groundwater Ubiquity Score (GUS) | Calculation not possible | High leachability potential | herts.ac.uk |

This table presents available data for dinoterb and the closely related compound dinoseb to infer the likely environmental behavior of Dinoterb-bis(2-hydroxyethyl)ammonium. Specific data for the subject compound is not available.

Regulatory Science and Environmental Policy Research Non Safety Focused

Scientific Underpinnings of Environmental Monitoring Frameworks for Dinoterb (B74156) Compounds

Environmental monitoring frameworks for pesticides like Dinoterb are built on the need to track their presence, concentration, and movement in the environment to prevent adverse effects. Dinoterb is a non-systemic contact herbicide from the dinitrophenol family. herts.ac.uk While it is reported to be non-persistent in soil and water systems, its potential toxicity necessitates monitoring. herts.ac.uk

The scientific basis for monitoring frameworks involves several key aspects:

Targeting the Active Ingredient: Monitoring programs are designed to detect the active compound, Dinoterb, or its primary degradation products in various environmental compartments, including water, soil, and potentially biota. researchgate.net

Matrix-Specific Sampling: Strategies are developed for collecting representative samples from different environmental media. For instance, water monitoring may be conducted as part of broader surveillance under regulations like the European Union's Water Framework Directive. europa.eu

Screening and Identification: Monitoring can serve as an initial screening tool to identify areas of contamination. europa.eu The detection of dinitrophenol compounds can trigger more intensive monitoring or investigations into potential sources of pollution. acs.org

Risk Assessment Context: Monitoring data provides the necessary information for risk assessments, helping authorities to understand the extent of environmental exposure and to verify whether concentrations exceed established environmental quality standards. toxmsdt.com Although Dinoterb itself is not listed as a persistent organic pollutant (POP), monitoring principles for POPs, which are chemicals resistant to degradation, often inform the broader strategies for hazardous substance control. csb.gov.trwikipedia.org

Research on Environmental Quality Standards and Assessment Methodologies

Environmental Quality Standards (EQS) are concentration thresholds for specific substances in water, sediment, or biota that should not be exceeded to protect ecosystems and human health. For pesticides, these standards are set by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and through legislation such as the EU's Water Framework Directive (WFD). europa.euepa.gov

While specific EQS for Dinoterb are not widely documented in the provided results, the methodology for establishing them can be understood from related compounds and general regulatory practice:

Derivation from Toxicological Data: Standards are derived from extensive ecotoxicological data. For example, the EPA sets a Maximum Contaminant Level (MCL) for the related herbicide Dinoseb (B1670700) in drinking water, which is based on an assessment of health risks. epa.gov The process involves identifying a No-Observed-Adverse-Effect Level (NOAEL) from toxicological studies and applying assessment factors to ensure a margin of safety. toxmsdt.com

Media-Specific Standards: The EU's WFD, through the Environmental Quality Standards Directive, establishes standards for priority substances in surface water. europa.eu It also allows for monitoring in sediment and biota, which can be crucial for substances that accumulate there. europa.euimdea-agua.org

Assessment Methodology: Environmental assessment involves comparing the measured environmental concentrations (MECs) obtained from monitoring programs with the established EQS. If MECs exceed the EQS, it indicates a potential risk to the environment, triggering regulatory action or further investigation.

The University of Hertfordshire's Pesticide Properties Database notes that there are no relevant Environmental Water Quality Standards listed for Dinoterb, and highlights significant gaps in the available ecotoxicological data. herts.ac.uk

Harmonization of Analytical Methods and Data Reporting for Environmental Regulations

To ensure that environmental monitoring data is reliable, comparable, and suitable for regulatory decision-making, the analytical methods used for detection and quantification must be robust and harmonized. iupac.org The development of standardized methods is a critical area of regulatory science. researchgate.net

For Dinoterb and related dinitrophenol compounds, a variety of sophisticated analytical techniques are available. cdc.gov The harmonization of these methods focuses on several key areas:

Standardized Analytical Techniques: The most common and powerful methods involve chromatography coupled with mass spectrometry. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often paired with tandem mass spectrometry (MS/MS), provide the high sensitivity and selectivity needed to detect low concentrations of pesticides in complex environmental samples like water and soil. researchgate.netcdc.govnih.gov

Sample Preparation: Before analysis, contaminants must be extracted and concentrated from the environmental matrix. Solid-Phase Extraction (SPE) is a widely used and effective technique for preparing water samples for pesticide analysis. researchgate.netnih.gov

Validation and Quality Control: Methods must be rigorously validated to ensure they meet performance criteria for accuracy, precision, selectivity, and have established limits of detection (LOD) and quantification (LOQ). researchgate.netiupac.org International guidelines, such as those from the International Union of Pure and Applied Chemistry (IUPAC), provide frameworks for single-laboratory and inter-laboratory validation. iupac.org

Data Reporting: Harmonized data reporting ensures that results from different laboratories can be consistently interpreted. This includes standardized units, clear documentation of the methods used, and reporting of quality control data. iupac.org Regulatory bodies like the Food and Drug Administration (FDA) maintain databases of official analytical methods for pesticide residues. fda.gov.tw

Interactive Table: Analytical Methods for Dinitrophenol Compounds This table summarizes common analytical techniques used for the detection of dinitrophenol herbicides, such as Dinoterb, in environmental samples.

| Analytical Technique | Detector | Sample Matrix | Key Features |

| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) Detection | Water | Good for detecting compounds with strong UV absorbance. cdc.gov |

| Gas Chromatography (GC) | Electron Capture Detection (ECD) | Water, Soil | Highly sensitive to halogenated compounds like some pesticides. cdc.gov |

| GC-Mass Spectrometry (GC-MS) | Mass Spectrometer (MS) | Water, Soil | Provides high selectivity and structural information for confident identification. cdc.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Tandem Mass Spectrometer (MS/MS) | Water, Soil, Food | Considered the gold standard for its high sensitivity, selectivity, and ability to analyze a wide range of compounds. researchgate.netnih.gov |

| Chemiluminescence/Flow Injection (CL/FI) | - | Water | An innovative technique that reduces the need for polluting reagents. nih.gov |

Socio-Economic Research related to Environmental Management of Persistent Organic Pollutants (if applicable for Dinoterb)

Persistent Organic Pollutants (POPs) are chemicals that remain in the environment for long periods, bioaccumulate in fatty tissues, and can be transported over long distances. csb.gov.trwikipedia.org The Stockholm Convention is an international treaty aimed at eliminating or restricting the production and use of these hazardous substances. wikipedia.org

Dinoterb is not classified as a POP, with data suggesting it is not expected to be persistent in soil or water. herts.ac.uk Therefore, the extensive body of socio-economic research that exists for recognized POPs like DDT or PCBs is not directly applicable. wikipedia.org However, the principles of this research are relevant to the management of any hazardous chemical.

Socio-economic research in the context of chemical management typically evaluates:

Cost-Benefit Analysis: This involves weighing the economic benefits of using a pesticide (e.g., increased crop yields) against the societal and environmental costs (e.g., environmental remediation, public health impacts). The banning of the related compound Dinoseb in the EU and the US was a regulatory decision where its high toxicity was deemed to outweigh its benefits as a herbicide. wikipedia.org

Impact of Regulations: Research may analyze the economic impact of regulations on the agricultural sector, including the costs of switching to safer but potentially more expensive alternatives.

Environmental and Health Costs: This area assesses the monetary value of damage to ecosystems and the costs associated with treating health conditions linked to chemical exposure. For POPs, these costs can be substantial due to their long-term and widespread impact. csb.gov.tr

While Dinoterb is not a POP, its management falls under the broader pesticide regulations that are informed by these socio-economic considerations. toxmsdt.com Decisions on its approval status in various jurisdictions, such as its non-approval for use as a plant protection agent in Great Britain, reflect a balancing of agricultural utility against potential environmental and health risks. herts.ac.uk

Interactive Table: Environmental Profile of Dinoterb This table summarizes key properties of the active ingredient Dinoterb relevant to its environmental behavior and regulatory oversight.

| Property | Value / Description | Implication | Source |

| Common Name | Dinoterb | Active ingredient in herbicide formulations. | herts.ac.uk |

| CAS RN | 1420-07-1 | Unique identifier for the active substance. | herts.ac.uk |

| Persistence | Not expected to be persistent in soil or water systems. | Lower risk of long-term accumulation compared to POPs. | herts.ac.uk |

| Aqueous Solubility | Low | Affects mobility in water systems. | herts.ac.uk |

| Volatility | Highly volatile | Can be transported in the air, posing a risk of drift. | herts.ac.uk |

| GB Regulatory Status | Not approved | Not authorized for use as a plant protection agent in Great Britain. | herts.ac.uk |

| EC Regulation Status | Not approved | Not approved for use under EC Regulation 1107/2009. | herts.ac.uk |

Ecotoxicological Research Methodologies and Environmental Impact Assessment Methodological Focus

Development of Methodologies for Assessing Environmental Exposure Pathways in Ecosystems

Understanding how a chemical moves through the environment is the first step in assessing its potential impact. Methodologies for evaluating environmental exposure pathways focus on the chemical's fate and transport in various environmental compartments.

For Dinoterb (B74156), which has a low aqueous solubility and is highly volatile, key exposure pathways to investigate would include atmospheric deposition and soil sorption. herts.ac.uk Methodologies to assess these pathways involve a combination of laboratory studies and environmental modeling.

Laboratory-based methods are employed to determine fundamental physicochemical properties that influence a chemical's behavior. For instance, soil sorption coefficients (Koc) are measured through batch equilibrium studies, which help predict the chemical's mobility in soil. epa.gov A measured Koc for the related compound Dinoseb (B1670700) is 124, indicating high mobility in soil, which suggests a potential for leaching into groundwater. epa.gov The half-life of a chemical in different media is another critical parameter. For example, the laboratory-measured evaporation half-life for Dinoseb from a soil surface was 26 days, while its half-life in the vadose zone sandy loam soil was estimated to be about 100 days without volatilization. epa.gov Photodegradation studies in water and on soil surfaces are also crucial, with Dinoseb showing a photodegradation half-life in surface water of 14-18 days. epa.gov

Environmental fate models , such as the PRZM/EXAMS (Pesticide Root Zone Model/Exposure Analysis Modeling System), are then used to simulate the movement and degradation of the chemical under various environmental scenarios. researchgate.net These models integrate the laboratory-derived data with geographical and climatic information to predict environmental concentrations (EECs) in different compartments like soil, water, and air.

Research on Bioaccumulation and Bioconcentration Assessment in Model Organisms (non-human, methodological)

Bioaccumulation refers to the buildup of a chemical in an organism from all sources of exposure, while bioconcentration specifically refers to uptake from water. Methodologies to assess these processes are vital for understanding the potential for a chemical to enter and magnify within food webs.

Standardized laboratory tests are the primary method for determining a chemical's bioconcentration factor (BCF). The Organisation for Economic Co-operation and Development (OECD) Test Guideline 305 provides a standard procedure for deriving an in vivo fish BCF. nih.gov This method involves exposing fish, typically rainbow trout (Oncorhynchus mykiss), to a constant concentration of the chemical in water and measuring its concentration in the fish tissue over time until a steady state is reached.

However, due to the cost and ethical considerations of animal testing, alternative methods are increasingly being developed and used. nih.gov These include:

In vitro biotransformation assays: These methods use liver cells (hepatocytes) or subcellular fractions to measure the rate at which a chemical is metabolized. nih.govufz.de This data can then be incorporated into in silico models to predict the BCF in whole organisms. ufz.de

Tests with alternative species: Bioconcentration tests using invertebrates, such as the freshwater amphipod Hyalella azteca, are being explored as alternatives to fish tests. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models: These in silico tools predict a chemical's properties, including its BCF, based on its molecular structure. ifremer.fr

For Dinoseb, an estimated BCF of 68 was calculated from its water solubility, suggesting it is not expected to significantly bioconcentrate in aquatic organisms. epa.gov This type of estimation provides a preliminary assessment that can guide further testing. A weight of evidence approach, integrating data from various methods, is recommended for a robust bioaccumulation assessment. nih.gov

Table 1: Methodologies for Bioaccumulation and Bioconcentration Assessment

| Methodology | Description | Model Organism(s) | Key Metric(s) |

|---|---|---|---|

| OECD Test Guideline 305 | In vivo exposure of fish to the chemical in water to measure uptake and depuration. | Rainbow trout (Oncorhynchus mykiss), Zebrafish (Danio rerio) | Bioconcentration Factor (BCF) |

| In Vitro Biotransformation Assay | Measurement of metabolic rates using liver cells or subcellular fractions. | Rainbow trout, Rat | Intrinsic clearance rate |

| Alternative Species Testing | Bioconcentration tests using non-fish species to reduce vertebrate use. | Hyalella azteca (amphipod) | BCF |

| QSAR Modeling | Computational models that predict chemical properties from molecular structure. | N/A | Predicted BCF, Log Kow |

Advanced Approaches in Ecological Risk Assessment Modeling for Environmental Scientists

Ecological risk assessment (ERA) is a process that evaluates the likelihood of adverse ecological effects occurring as a result of exposure to one or more stressors. For chemicals like Dinoterb, ERA integrates exposure and effects data to characterize risk.

A tiered approach is typically used in ERA. epa.gov

Tier 1 (Screening Level): This initial stage uses conservative assumptions and simple models to identify chemicals that may pose a risk. It often involves calculating a Risk Quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to a predicted no-effect concentration (PNEC).

Higher Tiers (Refined Assessment): If the Tier 1 assessment indicates a potential risk, more complex and realistic assessments are conducted. This can involve using more sophisticated exposure models, generating additional ecotoxicity data, and employing probabilistic risk assessment techniques. epa.gov

Advanced modeling approaches are increasingly being used in ERA. ifremer.fr Mechanistic models, which simulate the underlying biological processes, are gaining recognition. ifremer.fr These include:

Toxicokinetic-Toxicodynamic (TK-TD) models: These models link the external concentration of a chemical to the time-course of its effects on an organism by modeling its uptake, distribution, metabolism, and elimination (TK) and the subsequent toxicological response (TD). nih.gov

Population models: These models assess the potential impacts of a chemical on the dynamics of a whole population, rather than just individual organisms. ifremer.fr

Landscape and ecosystem models: These complex models can simulate the effects of a chemical across broader spatial and temporal scales, considering interactions between different species and environmental compartments. ifremer.frnih.gov

For data-poor chemicals, integrated modeling approaches that span from environmental release to toxicological response are crucial for conducting risk assessments. epa.gov

Methodologies for Studying Ecosystem-Level Impacts (excluding specific adverse effects)

Assessing the impact of a chemical at the ecosystem level presents significant challenges. Methodologies in this area aim to understand how a chemical might affect the structure and function of entire ecosystems, beyond its direct toxicity to individual species.

Microcosm and Mesocosm Studies: These are controlled experimental systems that simulate natural ecosystems on a smaller scale.

Microcosms are small, laboratory-based systems (e.g., aquaria, soil columns) that allow for a high degree of control and replication.

Mesocosms are larger, outdoor systems (e.g., artificial ponds, streams) that more closely mimic natural conditions but offer less control.

These studies allow researchers to investigate the effects of a chemical on community structure (e.g., species diversity and abundance) and ecosystem processes (e.g., primary production, decomposition).

Field Monitoring: Long-term monitoring of ecosystems in areas where a chemical has been used can provide real-world data on its potential impacts. This involves collecting data on water and soil quality, as well as the health of biological communities, both before and after the chemical's application.

Ecological Modeling: As mentioned previously, landscape and ecosystem-level models are powerful tools for predicting how a chemical might affect broader ecological processes and services. nih.gov

The ECOTOXicology Knowledgebase (ECOTOX), a large curated database of ecotoxicity data, serves as a critical resource for these studies by providing toxicity information for thousands of chemicals and ecological species. nih.gov This data can inform the design of ecosystem-level studies and the parameterization of ecological models.

Emerging Research Areas and Future Directions

Integration of Omics Technologies in Environmental Dinoterb (B74156) Research

The application of "omics" technologies, such as metagenomics, is a burgeoning field in environmental science, offering profound insights into the microbial degradation of contaminants. While specific studies on Dinoterb-bis(2-hydroxyethyl)ammonium are not yet prevalent in publicly accessible research, the broader investigation into pesticide degradation provides a solid framework for future inquiry.

Metagenomic analysis has proven instrumental in identifying microbial communities and specific genes responsible for the breakdown of various pesticides. For instance, research on other persistent organic pollutants has successfully identified key enzymes like peroxidases and laccases, encoded by genes such as lip, mnp, and carA, as crucial for the degradation of organic pollutants. nih.gov In the context of dinitrophenolic herbicides, understanding the microbial consortia capable of degrading these compounds is a primary research goal. Future metagenomic studies on Dinoterb-contaminated sites could uncover novel microbial species and enzymatic pathways involved in its degradation. This could involve identifying genes analogous to those found in the degradation of other nitroaromatic compounds, potentially revealing pathways such as the reduction of nitro groups to amino groups, a known mechanism in the breakdown of compounds like dinoseb (B1670700). nih.gov

Time-series metagenomic analyses of soil microcosms contaminated with aromatic compounds have demonstrated the dynamic shifts in microbial community structure and the enrichment of specific degradation genes. nih.gov Similar approaches applied to Dinoterb would allow researchers to track the adaptation of soil microbiomes to its presence and identify the key players in its attenuation. This knowledge is fundamental for developing bioremediation strategies that are both effective and sustainable.

Research on Novel Remediation Technologies for Contaminated Environments

The remediation of sites contaminated with herbicides like Dinoterb is a significant challenge. Current research is focused on developing novel, cost-effective, and sustainable technologies to address this issue. A variety of in-situ and ex-situ remediation techniques are being explored, which can be broadly categorized as physical, chemical, biological, and thermal processes. wikipedia.org

Table 1: Overview of Remediation Technologies Potentially Applicable to Dinoterb Contamination

| Technology Category | Specific Technique | Principle |

| Biological | In Situ Bioremediation | Stimulation of indigenous microorganisms to degrade the contaminant. |

| Phytoremediation | Use of plants to remove, degrade, or contain contaminants in soil and water. | |

| Constructed Wetlands | Engineered systems that use natural processes involving vegetation, soils, and their associated microbial assemblages to treat contaminated water. | |

| Chemical | In Situ Chemical Oxidation (ISCO) | Introduction of strong oxidants into the subsurface to destroy contaminants. |

| In Situ Chemical Reduction (ISCR) | Introduction of reductants to transform contaminants into less toxic or immobile forms. | |

| Solidification/Stabilization | Encapsulation of contaminants in a solid matrix to reduce their mobility and toxicity. | |

| Physical | Adsorption | Use of materials with high surface area, such as activated carbon, to bind and remove contaminants. wikipedia.org |

| Soil Vapor Extraction (SVE) | Removal of volatile organic compounds from the unsaturated zone of the soil. | |

| Thermal Desorption | Heating of contaminated soil to volatilize and separate contaminants for further treatment. |

While specific studies on the remediation of Dinoterb-bis(2-hydroxyethyl)ammonium are scarce, the chemical properties of dinitrophenolic herbicides suggest that a combination of these technologies may be most effective. For instance, the moderate aqueous solubility and potential for leaching of related compounds like dinoseb indicate that technologies targeting groundwater contamination, such as permeable reactive barriers or pump-and-treat systems, could be relevant. herts.ac.uk Furthermore, bioremediation holds promise, as microbial degradation of dinitrophenolic compounds has been observed. nih.govnih.gov

Interdisciplinary Collaborations in Environmental Chemistry and Policy

Addressing the environmental challenges posed by compounds like Dinoterb requires a multi-faceted approach that extends beyond the laboratory. Effective solutions emerge from the synergy of environmental chemistry, toxicology, public health, social sciences, and policy-making. acs.org

The development of greener and safer alternatives to hazardous herbicides is a prime example of where such collaborations are crucial. By integrating toxicological and environmental science perspectives early in the design process, chemists and engineers can create new technologies that are inherently safer and more sustainable. acs.org This proactive approach can help avoid the legacy of contamination associated with many older pesticides.

Furthermore, robust environmental policies are essential for managing the risks of existing contaminants. This involves setting science-based maximum residue levels (MRLs) in food and the environment, monitoring for compliance, and funding research into safer alternatives. acs.org The Royal Society of Chemistry, for example, actively engages with policymakers to ensure that scientific evidence informs the development of policies related to environmental sustainability and chemical safety. researchgate.net For a compound like Dinoterb, which is banned in the European Union and has had its use suspended in the United States, continued international collaboration is necessary to monitor for its potential illegal use and to manage existing contamination. wikipedia.org

Unaddressed Research Questions and Methodological Challenges in Dinoterb Research

Despite being a known hazardous substance, significant knowledge gaps and methodological challenges persist in the study of Dinoterb and its derivatives. herts.ac.uk

Unaddressed Research Questions:

Environmental Fate and Transport of Dinoterb-bis(2-hydroxyethyl)ammonium: There is a lack of specific data on the environmental persistence, mobility, and degradation pathways of this particular salt of Dinoterb.

Complete Degradation Pathways: While the initial steps of dinitrophenolic herbicide degradation are understood to involve nitro group reduction, the complete mineralization pathways and the identity of all intermediate metabolites are often not fully elucidated. nih.gov

Ecotoxicological Effects of Metabolites: The toxicity of the degradation products of Dinoterb is largely unknown. These metabolites could be more or less toxic than the parent compound, a critical factor in risk assessment.

Long-term Effects of Low-Dose Exposure: The chronic effects of exposure to sublethal concentrations of Dinoterb on non-target organisms and ecosystem functions are not well understood. researchgate.netnih.gov

Combined Effects with Other Stressors: The real-world impact of Dinoterb is likely influenced by its interaction with other environmental contaminants and stressors. Research into these synergistic effects is needed.

Methodological Challenges:

Analytical Standards: The availability of certified analytical standards for Dinoterb metabolites is limited, hindering their accurate quantification in environmental samples.

Complex Matrices: The extraction and analysis of Dinoterb and its degradation products from complex environmental matrices like soil and sediment can be challenging, with potential for matrix interference. acs.org

Sensitive Detection Methods: While methods like LC-MS/MS have been developed for the detection of Dinoterb in various products, there is a continuous need for more sensitive and robust methods to detect trace levels in environmental compartments. nih.govresearchgate.net

Linking Genotype to Function: In metagenomic studies, a significant challenge is to move beyond identifying the presence of degradation genes to confirming their expression and functional role in the environment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.